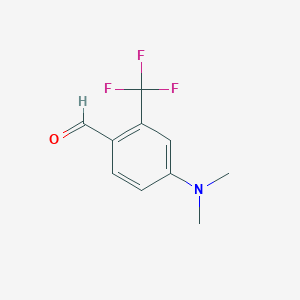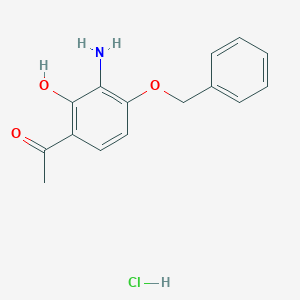
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride is a chemical compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group
Méthodes De Préparation
The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Functional Group Introduction: Introduction of the benzyloxy group through a nucleophilic substitution reaction.
Amino Group Addition: The amino group is introduced via a reduction reaction.
Hydroxy Group Addition: The hydroxy group is added through a hydroxylation reaction.
Final Product Formation: The final step involves the formation of the ethanone hydrochloride through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride can be compared with similar compounds such as:
1-(3-Amino-4-(methoxy)-2-hydroxyphenyl)ethanone: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11;/h2-8,18H,9,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTQDHPKWULFEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

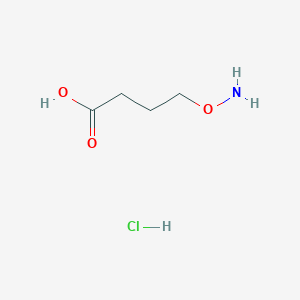

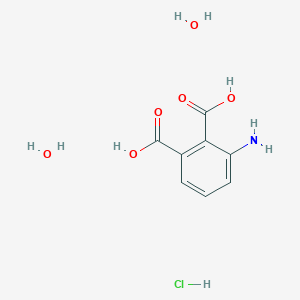
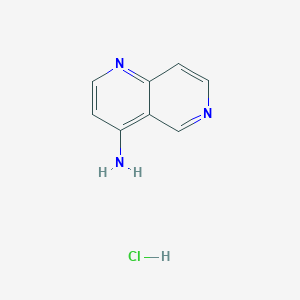

![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)

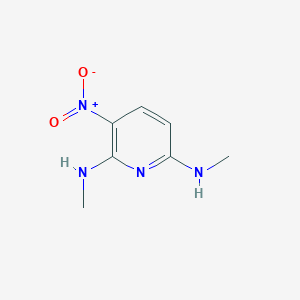

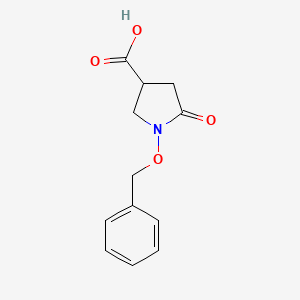
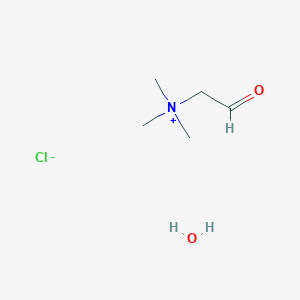
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)
